1-(4-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one
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Overview
Description
1-(4-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one is an organic compound that features a difluoromethoxy group and a methylthio group attached to a phenyl ring, with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethoxy)benzene and 2-(methylthio)acetophenone.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under anhydrous conditions using inert atmospheres (e.g., nitrogen or argon) to prevent moisture-sensitive reactions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethoxy and methylthio groups can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxy-2-(methylthio)phenyl)propan-2-one: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-(4-(Trifluoromethoxy)-2-(methylthio)phenyl)propan-2-one: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
1-(4-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one is unique due to the presence of the difluoromethoxy group, which can impart distinct electronic and steric properties, potentially leading to unique reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H12F2O2S |
---|---|
Molecular Weight |
246.28 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)-2-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H12F2O2S/c1-7(14)5-8-3-4-9(15-11(12)13)6-10(8)16-2/h3-4,6,11H,5H2,1-2H3 |
InChI Key |
SKAVPMSSIJUIKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)OC(F)F)SC |
Origin of Product |
United States |
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